molecular formula C18H12N4O5 B2816941 N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 896679-92-8

N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2816941
CAS No.: 896679-92-8
M. Wt: 364.317
InChI Key: AYPWEGJZXSDWJA-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H12N4O5 and its molecular weight is 364.317. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity Research Research involving derivatives of N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide has shown promise in the field of antimicrobial activity. Studies have focused on the synthesis of new heterocycles that incorporate various moieties, including the antipyrine moiety, to evaluate their effectiveness as antimicrobial agents. For example, compounds synthesized using key intermediates related to the structure of interest have been tested and evaluated for their antimicrobial properties, showing potential in combating microbial resistance (Bondock et al., 2008).

Cerebral Protection and Anti-anoxic Activity Derivatives similar to this compound have been explored for their cerebral protective properties and anti-anoxic activity. Research in this area has led to the synthesis of novel compounds that exhibit promising results in protecting the brain against anoxic damage, demonstrating the versatility of this chemical framework in therapeutic applications (Kuno et al., 1993).

Crystal Structure Analysis The crystal structure of related compounds, such as N-(3-nitrophenyl)acetamide, has been determined, providing valuable insights into their potential as organic non-linear optical materials. Such studies are crucial for understanding the physicochemical properties of these compounds, which could have implications for their use in material science and pharmaceutical research (Mahalakshmi et al., 2002).

Antibacterial and Antifungal Activities Further research into N-substituted benzimidazoles, closely related to this compound, has demonstrated significant potent antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). These findings underscore the potential of such compounds in addressing the growing concern of antibiotic resistance (Chaudhari et al., 2020).

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O5/c23-15(20-11-4-3-5-12(8-11)22(25)26)9-21-10-19-16-13-6-1-2-7-14(13)27-17(16)18(21)24/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPWEGJZXSDWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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